molecular formula C22H23ClFN3O3S B2803530 3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one CAS No. 892775-93-8

3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one

Cat. No. B2803530
CAS RN: 892775-93-8
M. Wt: 463.95
InChI Key: JSDZXTACVFWRRC-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C22H23ClFN3O3S and its molecular weight is 463.95. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

In a study by Murugesan et al. (2021), a similar compound was synthesized and characterized using various techniques, including X-ray Crystallography and spectroscopy. The study involved Density Functional Theory (DFT) calculations, which provided insights into the molecule's electronic properties and reactive sites for electrophilic and nucleophilic attacks. The biological activity was explored through molecular docking studies, indicating potential for interactions with human serum albumin (HSA) (Murugesan et al., 2021).

Synthesis and Catalysis

Another research conducted by Murugesan, Gengan, and Krishnan (2016) focused on a nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing similar quinoline derivatives. This study highlights the compound's role in facilitating the synthesis of complex organic molecules (Murugesan, Gengan, & Krishnan, 2016).

Antibacterial and Antifungal Activity

Rajanarendar et al. (2010) explored the antimicrobial and mosquito larvicidal activities of quinoline derivatives, including compounds structurally related to the one . These compounds showed significant antibacterial and antifungal activities against various strains and were lethal to mosquito larvae (Rajanarendar et al., 2010).

Inhibitory Activities

Research by Ge et al. (2016) on similar quinolone derivatives revealed their potential as Topoisomerase I (Top I) inhibitors. These compounds showed notable anti-proliferative activity against various cancer cell lines, suggesting their potential in cancer treatment (Ge et al., 2016).

Structural Studies

Studies like those by Polishchuk et al. (2008) and Shen et al. (2012) have focused on determining the crystal structure of similar quinolone compounds. These structural analyses are crucial for understanding the molecular geometry and potential interactions of the compound in various biological contexts (Polishchuk et al., 2008); (Shen et al., 2012).

Anticancer Potential

A study by Reddy et al. (2015) on 1,2,4-triazolo[4,3-a]-quinoline derivatives, which are structurally related to the compound , highlighted their potential anticancer activity. The synthesized compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN3O3S/c1-3-26-14-21(31(29,30)16-6-4-15(23)5-7-16)22(28)17-12-18(24)20(13-19(17)26)27-10-8-25(2)9-11-27/h4-7,12-14H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDZXTACVFWRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one

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